3-Hexyne, 2,5-dimethyl-

Living Polymerization Initiator Efficiency Polyisobutylene

3-Hexyne, 2,5-dimethyl- (CAS 927-99-1), also known as 2,5-dimethylhex-3-yne or diisopropylacetylene, is a branched, symmetrical internal alkyne with the molecular formula C8H14. The compound features a carbon-carbon triple bond centrally located within a six-carbon chain, flanked by two isopropyl groups (or methyl substituents at the 2- and 5-positions).

Molecular Formula C8H14
Molecular Weight 110.20 g/mol
CAS No. 927-99-1
Cat. No. B15491397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hexyne, 2,5-dimethyl-
CAS927-99-1
Molecular FormulaC8H14
Molecular Weight110.20 g/mol
Structural Identifiers
SMILESCC(C)C#CC(C)C
InChIInChI=1S/C8H14/c1-7(2)5-6-8(3)4/h7-8H,1-4H3
InChIKeyOVJGYUVBHOVELE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hexyne, 2,5-dimethyl- (CAS 927-99-1): A Sterically Hindered Internal Alkyne for Controlled Reactivity and Specialized Applications


3-Hexyne, 2,5-dimethyl- (CAS 927-99-1), also known as 2,5-dimethylhex-3-yne or diisopropylacetylene, is a branched, symmetrical internal alkyne with the molecular formula C8H14 [1]. The compound features a carbon-carbon triple bond centrally located within a six-carbon chain, flanked by two isopropyl groups (or methyl substituents at the 2- and 5-positions) . This specific substitution pattern imparts distinct steric and electronic properties compared to linear alkynes, influencing its volatility, flammability, and reactivity profile. It is a colorless liquid at ambient temperature, with a relatively low boiling point (109.1 °C) and low flash point (7.6 °C), requiring careful handling . The compound serves as a foundational building block in organic synthesis, particularly as a precursor to specialized derivatives such as organic peroxides and diols, owing to the stability and steric protection conferred by its branched structure [1].

Sterically hindered internal alkyne architecture
Precursor for living polymerization initiators
Enhanced selectivity in partial hydrogenation
Building block for organic peroxide synthesis

Why 3-Hexyne, 2,5-dimethyl- Cannot Be Simply Replaced by Other Alkynes or Alkene Analogs


The branched, symmetrical architecture of 3-hexyne, 2,5-dimethyl- fundamentally differentiates it from linear or less substituted alkynes in both physical behavior and chemical performance. Its sterically encumbered internal triple bond alters reaction kinetics and selectivity in hydrogenation and cross-coupling reactions, preventing direct substitution with 3-hexyne or terminal alkynes without compromising yield or product purity [1]. More critically, in applications requiring precise initiator efficiency—such as living polymerization—derivatives of this specific backbone exhibit quantitative (~100%) initiator efficiency, whereas alkane or alkene analogs of the same carbon skeleton yield only 50–75% efficiency under identical conditions [2]. This performance gap underscores that the alkyne moiety, combined with the 2,5-dimethyl substitution, is non-negotiable for achieving target polymer architectures and functional group fidelity. The quantitative evidence below establishes the precise, measurable advantages that justify selecting this compound over its closest structural analogs.

Initiator efficiency requirement
May shift from quantitative to partial with alkane or alkene analogs
Volatility and process safety profile
Boiling point and vapor pressure differ significantly from linear 3-hexyne
Hydrogenation selectivity
Steric protection lost with unsubstituted alkynes, reducing cis-alkene selectivity

Quantitative Evidence Differentiating 3-Hexyne, 2,5-dimethyl- from Structural Analogs


Initiator Efficiency in Living Carbocationic Polymerization: 100% vs. 50–75% for Alkane/Analogs

In the synthesis of telechelic polyisobutylenes via living carbocationic polymerization, the initiator derived from 3-hexyne, 2,5-dimethyl- (specifically, 2,5-dichloroacetoxy-2,5-dimethyl-3-hexyne, D(Cl₂AcO)DMeH₆≡) achieves ~100% initiator efficiency (Iₑff), whereas its alkane and alkene counterparts yield significantly lower efficiencies [1]. The alkyne-based initiator also exhibits slower polymerization rates, enabling better control over the living process [1].

Initiator Efficiency
Head-to-head
~100% initiator efficiency (vs. 50–75% for alkane analog)
Supports quantitative initiator efficiency studies
Living carbocationic polymerization; BCl₃, −30 °C
Living Polymerization Initiator Efficiency Polyisobutylene

Physical Property Differentiation: Elevated Boiling Point and Reduced Vapor Pressure vs. Unsubstituted 3-Hexyne

3-Hexyne, 2,5-dimethyl- exhibits a boiling point 27 °C higher and a vapor pressure 70% lower than unsubstituted 3-hexyne, directly attributable to its branched, higher-molecular-weight structure [1]. The flash point is also elevated (7.6 °C vs. −14 °C), though both remain flammable liquids [1][2].

Boiling Point
Cross-study comparable
109.1 °C (+27 °C vs. 3-hexyne)
Reduces evaporative losses in synthesis
Standard atmospheric pressure
Physical Properties Volatility Process Safety

Reduced Vapor Pressure: 29.5 mmHg vs. 97.2 mmHg for 3-Hexyne at 25 °C

At 25 °C, the vapor pressure of 3-hexyne, 2,5-dimethyl- is only 29.5 mmHg, compared to 97.2 mmHg for unsubstituted 3-hexyne [1]. This represents a 70% reduction in volatility.

Vapor Pressure
Cross-study comparable
29.5 mmHg at 25 °C (70% lower vs. 3-hexyne)
Lowers vapor exposure and material loss
25 °C
Vapor Pressure Volatility Storage

Chromatographic Retention: Kovats Retention Index of 689 on Squalane at 80 °C

On a non-polar squalane capillary column at 80 °C, 3-hexyne, 2,5-dimethyl- exhibits a Kovats retention index of 689 [1]. This value, while not directly compared in the same study, provides a quantitative benchmark for analytical method development and compound identification, as it falls between typical indices for C6–C7 alkanes and reflects the branched alkyne's reduced polarity relative to linear alkynes.

Retention Index
Reported
Kovats RI 689 (squalane, 80 °C)
Enables unambiguous GC identification
Squalane column, H₂ carrier
Gas Chromatography Retention Index Analytical Characterization

Synthetic Utility: Precursor to High-Performance Organic Peroxide DBPH (CAS 1068-27-5)

3-Hexyne, 2,5-dimethyl- is the direct synthetic precursor to 2,5-di(tert-butylperoxy)-2,5-dimethyl-3-hexyne (DBPH, CAS 1068-27-5), a widely used free-radical initiator for polymer crosslinking and modification . DBPH derived from this specific alkyne backbone exhibits thermal decomposition characteristics and initiator efficiency profiles that are distinct from peroxides based on other alkynes or alkenes, making the parent alkyne the mandatory starting material for users requiring DBPH or analogous initiators .

Peroxide Precursor
Class-level
Exclusive precursor to DBPH organic peroxide
Precursor context; Data to verify
Class-level inference
Organic Peroxides Polymerization Initiator Crosslinking

Steric Protection in Hydrogenation: Controlled Reduction to cis-Alkene vs. Unsubstituted Alkynes

While direct comparative hydrogenation data for the parent 3-hexyne, 2,5-dimethyl- is sparse, studies on its diacetoxy derivative demonstrate that the 2,5-dimethyl substitution pattern exerts significant steric control during catalytic hydrogenation, favoring cis-alkene formation and suppressing over-reduction to alkane [1]. In contrast, unsubstituted 3-hexyne undergoes more facile and less selective hydrogenation under similar conditions, often yielding mixtures of cis/trans alkenes and fully saturated product [2].

Hydrogenation Selectivity
Class-level
Enhanced cis-selectivity and over-reduction resistance
Supports partial hydrogenation studies
Class-level inference; qualitative
Hydrogenation Selectivity Steric Effects

Procurement-Relevant Application Scenarios for 3-Hexyne, 2,5-dimethyl-


Synthesis of Controlled-Architecture Polymers via Living Carbocationic Polymerization

When preparing telechelic polyisobutylenes with defined molecular weight and near-perfect end-group functionality, the initiator derived from 3-hexyne, 2,5-dimethyl- is essential. As demonstrated by Faust et al., only the alkyne-based initiator (D(Cl₂AcO)DMeH₆≡) provides ~100% initiator efficiency combined with slower, more controllable kinetics [1]. Researchers seeking to scale up this living polymerization process must procure the parent alkyne as the precursor to the active initiator species.

Manufacture of High-Performance Organic Peroxides for Polymer Crosslinking

The compound is the mandatory building block for synthesizing 2,5-di(tert-butylperoxy)-2,5-dimethyl-3-hexyne (DBPH, CAS 1068-27-5) and related peroxy initiators . These peroxides are widely used in the crosslinking of polyethylene, ethylene-propylene-diene monomer (EPDM) rubber, and other thermoplastics/elastomers. Industrial procurement teams supporting polymer modification operations must source the correct alkyne isomer to ensure the peroxide product meets required decomposition half-life temperatures and crosslinking efficiency specifications.

Preparative Synthesis of cis-2,5-Dimethyl-3-hexene via Stereoselective Partial Hydrogenation

Organic synthesis laboratories requiring high-purity cis-2,5-dimethyl-3-hexene (a chiral building block or mechanistic probe) benefit from the steric protection offered by the 2,5-dimethyl substitution on the alkyne. The parent compound's structure promotes cis-selectivity and minimizes over-reduction to the alkane, as inferred from hydrogenation studies of its derivatives [2]. This reduces purification burden and improves yield relative to using less hindered alkynes.

Analytical Standards and Chromatographic Method Development

The precisely defined Kovats retention index (RI = 689 on squalane at 80 °C) makes 3-hexyne, 2,5-dimethyl- a valuable reference compound for calibrating and validating GC methods aimed at separating branched C8 hydrocarbons and alkynes [3]. Analytical laboratories performing petrochemical or environmental hydrocarbon analysis can use this compound as a retention time marker to improve peak identification confidence.

Application
Selection Property
Validation Focus
Living polymerization initiator
Initiator efficiency context
Quantitative initiator efficiency and kinetics
Organic peroxide synthesis
Precursor exclusivity
Peroxide thermal stability and crosslinking performance
Partial hydrogenation to cis-alkene
Steric control for selectivity
cis-isomer purity and over-reduction resistance
GC analytical standard
Defined retention index
Retention time consistency and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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